Trigonosin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

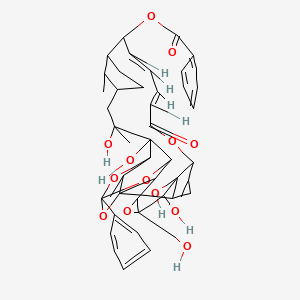

IUPAC Name |

[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12-/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIWBBJUVBDSOV-ZXICBVBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C\C=C\[C@@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Trigonosin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F, also known as Trigofoenoside F, is a steroidal saponin isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1] As a member of the furostanol glycoside family, this compound is part of a class of natural products investigated for a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, available physicochemical and biological data, general experimental protocols for its isolation, and insights into its potential mechanism of action.

Chemical Structure

This compound is a complex steroidal saponin with the molecular formula C₅₁H₈₄O₂₃.[1] Its structure is characterized by a furostanol aglycone core to which a branched oligosaccharide chain is attached.

IUPAC Name: 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol[1]

SMILES String: CC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O[C@H]5C[C@H]6--INVALID-LINK--O[C@H]9C(--INVALID-LINK--C)O)O)O)C7(C)C">C@HC6(C)CC[C@H]5O

The structure consists of a C27 steroid aglycone with a furanose ring and a branched tetrasaccharide chain attached at the C-3 position. The sugar moieties are composed of glucose and rhamnose units.

Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₄O₂₃ | PubChem[1] |

| Molecular Weight | 1065.2 g/mol | PubChem |

| Monoisotopic Mass | 1064.54033892 Da | PubChem |

| Predicted XLogP3-AA | -1.8 | PubChem |

| Predicted Collision Cross Section ([M+H]⁺) | 317.4 Ų | PubChemLite |

| Predicted Collision Cross Section ([M+Na]⁺) | 318.3 Ų | PubChemLite |

| Predicted Collision Cross Section ([M-H]⁻) | 314.5 Ų | PubChemLite |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available. However, general methodologies for the extraction of steroidal saponins from Trigonella foenum-graecum seeds have been described and can be adapted.

General Extraction and Isolation of Furostanol Glycosides from Trigonella foenum-graecum

This protocol outlines a general procedure for the extraction and enrichment of a furostanol glycoside fraction, which would contain this compound.

1. Defatting of Plant Material:

-

Grind the dried seeds of Trigonella foenum-graecum to a fine powder.

-

Extract the powder with a non-polar solvent such as n-hexane or petroleum ether at room temperature with continuous stirring for 24-48 hours to remove lipids.

-

Filter the mixture and discard the solvent. The resulting defatted seed powder is air-dried.

2. Extraction of Saponins:

-

Extract the defatted powder with 70-80% aqueous methanol or ethanol at room temperature with agitation for 24 hours.

-

Repeat the extraction process three times to ensure maximum recovery of saponins.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation of Crude Extract:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Furostanol glycosides are typically enriched in the n-butanol fraction.

-

Collect the n-butanol fraction and concentrate it to dryness.

4. Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a macroporous adsorbent resin (e.g., Diaion HP-20) or silica gel.

-

Elute the column with a gradient of methanol in water or chloroform in methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10, v/v/v, lower phase) and visualize by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, including Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual compounds like this compound.

5. Structure Elucidation:

-

The structure of the isolated compound is typically determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biological Activity and Potential Signaling Pathways

While specific quantitative bioactivity data (e.g., IC₅₀ values) for this compound is limited, the broader class of furostanol glycosides from Trigonella foenum-graecum has been investigated for various biological activities, including anti-diabetic, hypocholesterolemic, and anabolic effects.

Recent studies suggest that the beneficial effects of furostanol glycosides on metabolic disorders may be mediated through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway , which plays a crucial role in regulating glucose metabolism, cell growth, and survival.

Furostanolic saponins from fenugreek have been shown to alleviate diet-induced glucose intolerance. This effect is associated with the modulation of hepatic insulin signaling, where the phosphorylation of Akt, a key downstream effector of PI3K, is influenced. The activation of the PI3K/Akt pathway can lead to increased glucose uptake and glycogen synthesis, contributing to the anti-diabetic effects observed with fenugreek extracts.

Below is a simplified representation of the proposed involvement of furostanol glycosides in the PI3K/Akt signaling pathway.

Conclusion

This compound is a structurally complex furostanol glycoside from Trigonella foenum-graecum. While specific experimental data on the pure compound is sparse, the general properties and biological activities of related saponins suggest its potential as a bioactive molecule. Further research is warranted to fully elucidate its physicochemical properties, develop specific isolation protocols, and confirm its precise mechanism of action and therapeutic potential. The PI3K/Akt signaling pathway represents a promising area of investigation for understanding the metabolic effects of this compound and other furostanol glycosides.

References

Trigonosin F: A Technical Whitepaper on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonosin F is a naturally occurring daphnane-type diterpenoid, a class of chemical compounds known for their complex structures and significant biological activities. This document provides a comprehensive overview of the discovery, botanical origin, and initial biological evaluation of this compound. It details the experimental procedures for its isolation and structural characterization, presents all available quantitative data in a structured format, and visually represents key experimental workflows. While the precise signaling pathway for its potent anti-HIV-1 activity is yet to be fully elucidated, this paper proposes a plausible mechanism based on the known action of related daphnane diterpenoids.

Discovery and Botanical Origin

This compound was first isolated from the roots of Trigonostemon thyrsoideum, a plant belonging to the Euphorbiaceae family.[1][2] This genus is primarily found in tropical and subtropical regions of Asia and has been a source of various structurally diverse natural products, including other daphnane diterpenoids.[2] The initial investigation that led to the discovery of this compound was part of a broader phytochemical study of T. thyrsoideum, which also resulted in the isolation of several other new daphnane-type diterpenoids, designated Trigonosins A-E.[1][2]

Experimental Protocols

While the complete, unabridged experimental details from the primary discovery paper are not publicly available, this section outlines the standard and highly probable methodologies employed for the isolation and structural elucidation of this compound, based on the abstract of the original publication and common practices in natural product chemistry.

Extraction and Isolation

The general workflow for isolating a compound like this compound from its natural source typically involves the following steps:

-

Collection and Preparation of Plant Material: The roots of Trigonostemon thyrsoideum were collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material was likely subjected to exhaustive extraction with a series of solvents of increasing polarity. A common sequence would be starting with a nonpolar solvent like hexane to remove lipids and waxes, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol to extract a wide range of compounds.

-

Fractionation: The crude extracts would then be fractionated using techniques like column chromatography over silica gel. This process separates the complex mixture into simpler fractions based on the polarity of the constituent compounds.

-

Purification: The fractions containing compounds of interest, as identified by techniques like thin-layer chromatography (TLC), would undergo further purification using repeated column chromatography and potentially more advanced techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

A generalized workflow for this process is depicted below:

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the precise molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments were conducted to determine the connectivity of atoms and the stereochemistry of the molecule. These experiments likely included:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which helps in assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

-

Quantitative Data

The following tables summarize the key quantitative data available for this compound and its related initially characterized compounds.

Table 1: Physicochemical and Spectroscopic Data for Trigonosins A-F

| Compound | Molecular Formula | HRESIMS [M+Na]⁺ (m/z) |

| Trigonosin A | C₃₄H₃₈O₉ | 613.2413 |

| Trigonosin B | C₃₄H₃₈O₁₀ | 629.2363 |

| Trigonosin C | C₃₂H₃₆O₉ | 587.2257 |

| Trigonosin D | C₃₂H₃₄O₉ | 585.2101 |

| Trigonosin E | C₃₄H₃₆O₉ | 611.2257 |

| This compound | C₃₄H₃₆O₁₀ | 627.2206 |

Data sourced from the abstract of Li, S.-F., et al. (2011). J. Nat. Prod.

Biological Activity and Proposed Signaling Pathway

Preliminary biological screenings of this compound and its analogues have revealed significant bioactivities. Notably, subsequent reviews and studies on related daphnane diterpenoids have highlighted the potent anti-HIV-1 activity of this compound.

While the specific molecular mechanism of this compound's anti-HIV-1 activity has not been definitively elucidated, many daphnane diterpenoids are known to exert their effects through the activation of Protein Kinase C (PKC).[3] Activation of PKC can lead to the reactivation of latent HIV reservoirs, a key strategy in "shock and kill" approaches to HIV eradication.

The proposed signaling pathway, based on the known mechanism of similar daphnane diterpenoids, is as follows:

-

PKC Activation: this compound is hypothesized to bind to and activate PKC isoforms.

-

Downstream Signaling: Activated PKC can then phosphorylate a variety of downstream targets, including IκB kinase (IKK).

-

NF-κB Activation: Phosphorylation of IκBα by IKK leads to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

-

Nuclear Translocation and HIV-1 Transcription: NF-κB then translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, initiating the transcription of viral genes. This leads to the production of new viral particles from latently infected cells, making them visible to the immune system and susceptible to antiretroviral therapies.

This proposed pathway is illustrated in the diagram below:

References

- 1. Trigonosins A-F, daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Trigonosin F: A Pathway Awaiting Elucidation

An in-depth review of publicly available scientific literature and chemical databases reveals a significant gap in the current understanding of the biosynthesis of Trigonosin F. At present, there is no published research detailing the enzymatic steps, genetic precursors, or regulatory mechanisms involved in the natural production of this compound.

The absence of information on the biosynthetic pathway of this compound suggests several possibilities: the compound may be a very recent discovery, its biosynthesis may not yet have been investigated, or the research may be proprietary and not publicly disclosed. Furthermore, searches for the chemical structure, class, and natural origin of this compound have not yielded the specific information necessary to infer a plausible biosynthetic route based on analogous pathways of structurally related molecules.

To facilitate a comprehensive technical guide on the biosynthesis of this compound, further foundational information is required. Researchers, scientists, and drug development professionals interested in this molecule are encouraged to seek out and, if possible, provide the following details:

-

Chemical Structure and CAS Number: A definitive chemical structure is the critical first step in classifying the compound and identifying potential biosynthetic building blocks and enzymatic transformations.

-

Natural Source: Identifying the organism (e.g., plant, fungus, bacterium) that produces this compound is essential for targeted genomic and metabolomic studies to uncover the relevant biosynthetic gene clusters and enzymes.

-

Primary Literature: Any peer-reviewed publications or patents that report the isolation, characterization, or synthesis of this compound would provide invaluable context and potential starting points for biosynthetic investigations.

Without this fundamental data, any discussion of the biosynthesis of this compound would be purely speculative. The scientific community awaits the publication of primary research that will illuminate the pathway to this intriguing molecule. Professionals in drug discovery and development with an interest in this compound are encouraged to monitor the scientific literature for emerging research in this area.

In Silico Prediction of Trigonosin F Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonosin F, a novel natural product, presents a promising avenue for therapeutic development. However, its molecular targets and mechanism of action remain unelucidated. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's protein targets. By leveraging a multi-faceted computational approach, researchers can expedite the drug discovery process, moving from hypothetical targets to validated mechanisms with increased efficiency. This document outlines detailed methodologies for reverse docking, pharmacophore screening, and network pharmacology, supplemented by protocols for essential validation assays. All quantitative data is structured for clarity, and key workflows are visualized to enhance understanding.

Introduction to In Silico Target Identification

The initial step in characterizing a novel bioactive compound like this compound is the identification of its molecular targets. Traditional methods for this can be time-consuming and resource-intensive.[1][2] In silico approaches, however, offer a rapid and cost-effective means to generate hypotheses about protein-ligand interactions that can then be prioritized for experimental validation.[1][2] These computational techniques have revolutionized the early stages of drug discovery by narrowing the field of potential targets from thousands to a manageable number.[2]

This guide focuses on a systematic pipeline for target identification, beginning with broad, structure-based screening and progressively refining the predictions through ligand-based and network-level analyses.

Proposed In Silico Target Prediction Workflow

The recommended workflow for identifying the targets of this compound integrates several computational strategies to build a robust predictive model. This multi-pronged approach ensures that predictions are not reliant on a single algorithm and incorporates different facets of molecular recognition and biological context.

Caption: In Silico Target Prediction Workflow for this compound.

Methodologies for Key In Silico Experiments

Reverse Docking

Reverse docking, or inverse docking, is a computational technique where a single ligand of interest is docked against a large collection of protein structures to identify potential binding partners.[3][4] This structure-based approach is particularly useful for novel compounds where no prior target information is available.[5]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., Avogadro, Chem3D).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Database Preparation:

-

Select a comprehensive database of 3D protein structures. The Potential Drug Target Database (PDTD) or a curated subset of the Protein Data Bank (PDB) are suitable choices.

-

Prepare each protein structure by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.

-

Define the binding pocket for each target. This can be done by identifying known binding sites or using pocket prediction algorithms.

-

-

Docking Simulation:

-

Utilize a docking software such as AutoDock Vina, Glide, or GOLD.

-

Systematically dock the prepared this compound structure into the defined binding pocket of every protein in the target database.

-

The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate a binding affinity or docking score for the most favorable poses.[6]

-

-

Post-Docking Analysis:

-

Rank the protein targets based on their docking scores. A more negative score typically indicates a higher predicted binding affinity.

-

Visually inspect the top-ranked protein-ligand complexes to ensure sensible binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Data Presentation: Reverse Docking Results

| Target Protein ID | Gene Name | Docking Score (kcal/mol) | Key Interacting Residues | Putative Biological Function |

| PXXXXX | GENE1 | -10.5 | TYR123, LYS45, ASP89 | Kinase activity |

| PYYYYY | GENE2 | -9.8 | PHE256, TRP112, ARG301 | Protease inhibition |

| PZZZZZ | GENE3 | -9.2 | ILE50, VAL78, LEU199 | GPCR signaling |

| ... | ... | ... | ... | ... |

Pharmacophore-Based Screening

This ligand-based method relies on the principle that molecules with similar 3D arrangements of chemical features (pharmacophores) are likely to bind to the same target.[6]

Experimental Protocol: Pharmacophore Screening

-

Pharmacophore Model Generation:

-

Based on the 3D structure of this compound, generate a pharmacophore model that defines the essential chemical features for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Software like PharmaGist or LigandScout can be used for this purpose.

-

-

Database Screening:

-

Screen large compound databases (e.g., ChEMBL, ZINC) using the generated pharmacophore model.

-

The goal is to identify existing molecules with known biological activities that match the pharmacophore of this compound.

-

-

Target Inference:

-

Compile the known targets of the identified active molecules.

-

Targets that appear frequently are considered high-priority candidates for this compound.

-

Network Pharmacology

Network pharmacology helps to understand the potential effects of a compound on a systems level by analyzing the interactions between its predicted targets within the broader context of protein-protein interaction (PPI) networks.[1]

Caption: Hypothetical Target Interaction Network for this compound.

Experimental Protocol: Network Analysis

-

Target-Protein Interaction Network Construction:

-

Input the high-confidence putative targets from reverse docking and pharmacophore screening into a PPI database like STRING or GeneMANIA.

-

Construct a network that visualizes the direct and indirect interactions between the targets and their neighboring proteins.

-

-

Pathway and Functional Enrichment Analysis:

-

Use tools like Metascape or DAVID to perform functional enrichment analysis on the network proteins.[1]

-

Identify biological pathways (e.g., KEGG pathways) that are significantly over-represented. This can provide insights into the potential therapeutic areas and mechanisms of action of this compound.

-

Data Presentation: Pathway Enrichment Analysis

| Pathway ID | Pathway Description | p-value | Genes Involved |

| hsa04151 | PI3K-Akt signaling pathway | 1.2e-08 | GENE1, GENE4, GENE7 |

| hsa04010 | MAPK signaling pathway | 3.5e-06 | GENE1, GENE5, GENE8 |

| hsa05200 | Pathways in cancer | 9.1e-05 | GENE2, GENE6, GENE9 |

| ... | ... | ... | ... |

Experimental Validation Protocols

In silico predictions must be validated through wet-lab experiments. The choice of assay depends on the predicted function of the target protein.

Binding Assays

These assays confirm a direct physical interaction between this compound and the predicted target protein.

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Interaction: Flow a series of concentrations of this compound over the sensor chip surface.

-

Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the ligand binding to the immobilized protein.

-

Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).

Functional Assays

These assays determine whether the binding of this compound modulates the biological activity of the target.

Protocol: Kinase Inhibition Assay (Example for a predicted kinase target)

-

Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.

-

Inhibition: Add varying concentrations of this compound to the wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using methods like ADP-Glo (which measures ADP production) or a phosphospecific antibody.

-

Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration to determine the IC50 value.

Data Presentation: In Vitro Validation Summary

| Predicted Target | Validation Assay | Result Type | Quantitative Value |

| GENE1 (Kinase) | Kinase Inhibition | IC50 | 1.5 µM |

| GENE2 (Protease) | Protease Activity | Ki | 0.8 µM |

| GENE3 (GPCR) | Radioligand Binding | KD | 2.3 µM |

| ... | ... | ... | ... |

Conclusion

The framework presented in this guide offers a robust and systematic approach to identifying and validating the molecular targets of a novel natural product like this compound. By integrating structure-based and ligand-based in silico methods with network pharmacology, researchers can efficiently generate high-quality, testable hypotheses. The subsequent experimental validation is crucial for confirming these predictions and elucidating the compound's true mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Saponins: The Steroidal Backbone

An In-depth Technical Guide to the Bioactive Compounds of Trigonella foenum-graecum

Introduction

While a specific family of compounds designated "Trigonosin F" is not described in the available scientific literature, it is plausible that this refers to the bioactive constituents of Trigonella foenum-graecum, commonly known as fenugreek. This plant is a rich source of a variety of secondary metabolites that are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the major families of bioactive compounds found in Trigonella foenum-graecum, their biological activities, and the experimental methodologies used to isolate and evaluate them. The primary compound classes discussed are saponins, alkaloids, and flavonoids.[1][2][3][4][5]

Saponins are a major class of bioactive compounds in fenugreek, with concentrations reaching up to 4.8%.[1] These are steroidal glycosides, with diosgenin being one of the most prominent sapogenins.[3][4]

1.1. Chemical Structure and Properties

Fenugreek saponins are amphiphilic molecules consisting of a steroid aglycone (sapogenin) linked to one or more sugar chains. Diosgenin, a 27-carbon steroidal compound, serves as a crucial precursor in the synthesis of various steroid hormones, including oral contraceptives and corticosteroids.[3][4] Other notable sapogenins include yamogenin, yuccagenin, and tigogenin.[2][4]

1.2. Biological Activities and Mechanism of Action

The biological activities of fenugreek saponins are diverse and have been extensively studied.

-

Hypocholesterolemic Effects: Saponins contribute to the reduction of cholesterol levels by forming insoluble complexes with cholesterol, thereby inhibiting its absorption.[1] They also bind to bile acids, leading to their increased excretion and prompting the liver to convert more cholesterol into bile acids.[2]

-

Antidiabetic Properties: Certain saponins and sapogenins isolated from fenugreek have demonstrated the ability to inhibit the α-glucosidase enzyme, which plays a role in carbohydrate digestion.[4] This inhibition can help in managing postprandial hyperglycemia.

-

Anticancer Activity: Diosgenin has been shown to suppress the activation of NF-kappa B, an anti-apoptotic gene product, and induce apoptosis in cancer cells.[3]

Alkaloids: The Nitrogenous Compounds

Alkaloids are another significant group of bioactive compounds in fenugreek, with trigonelline being the most abundant.[1][3]

2.1. Chemical Structure and Properties

Trigonelline is a methyl betaine derivative of nicotinic acid. It is known for its potential in treating diabetes and central nervous system diseases.[3] Other alkaloids present in fenugreek include gentianine and carpaine.[2]

2.2. Biological Activities and Mechanism of Action

-

Hypoglycemic Effects: Trigonelline has demonstrated hypoglycemic activity, with studies showing a decrease in serum glucose levels in diabetic animals.[3] The proposed mechanism involves stimulating insulin synthesis and/or secretion from pancreatic beta cells.[3]

-

Neuroprotective Effects: Research suggests that trigonelline may have neuroprotective properties.[3]

-

Other Activities: Trigonelline also exhibits antibacterial, antiviral, and memory-improving activities.[3]

Flavonoids: The Antioxidant Powerhouses

Flavonoids are a diverse group of polyphenolic compounds present in fenugreek that are known for their antioxidant properties.

3.1. Chemical Structure and Properties

Fenugreek contains a variety of flavonoids, many of which exist as glycosides.[2] Notable flavonoids include quercetin, vitexin, isovitexin, luteolin, and apigenin.[2][3]

3.2. Biological Activities and Mechanism of Action

-

Antioxidant Activity: Flavonoids are potent antioxidants that can scavenge free radicals, thereby protecting cells from oxidative damage.[3]

-

Anti-inflammatory Effects: Quercetin, a prominent flavonoid in fenugreek, has been reported to possess anti-inflammatory properties.[3]

-

Antidiabetic Effects: Quercetin has been shown to ameliorate postprandial hyperglycemia by inhibiting α-glucosidase.[3]

-

Anticancer Activity: The methanolic extract of fenugreek, which is rich in flavonoids, has demonstrated anticancer activity against various cancer cell lines.[6] One of the proposed mechanisms is the inhibition of tubulin polymerization.[6]

Quantitative Data Summary

The following tables summarize some of the quantitative data available for the bioactive compounds from Trigonella foenum-graecum.

Table 1: Phytochemical Composition of Fenugreek Seeds

| Phytochemical Class | Concentration | Reference |

| Saponins | 4.8% | [1] |

| Alkaloids (mainly Trigonelline) | 3.5% | [1] |

| Flavonoids | >10 mg/g | [2] |

Table 2: Anticancer Activity of Methanolic Fenugreek Seed Extract

| Cancer Cell Line | IC50 (μg/mL) | Reference |

| HCT8 (Colorectal Cancer) | 8.83 | [6] |

| KAIMRC1 (Breast Cancer) | 35.06 | [6] |

| HL60 (Leukemia) | 37.80 | [6] |

| MDA-MB-231 (Breast Cancer) | 38.51 | [6] |

| HCT116 (Colorectal Cancer) | 56.03 | [6] |

Experimental Protocols

1. Extraction of Bioactive Compounds

A common method for extracting bioactive compounds from fenugreek seeds is solvent extraction.

-

Soxhlet Extraction:

-

Grind 250 g of fenugreek seeds.

-

Place 75 g of the ground seeds into a filter tube for the Soxhlet apparatus.

-

Use methanol as the extraction solvent.

-

Introduce 50 mL of the solvent into the extractor thimble to initiate the process.[6]

-

-

Maceration:

-

Soak 100 g of powdered fenugreek seeds in 1 liter of a chosen solvent (e.g., chloroform, water, diethyl ether, or methanol).

-

Stir the mixture on a magnetic stirrer hot plate at 40°C for 48 hours.

-

Filter the extract using filter paper.

-

Concentrate the extract using a rotary evaporator.[6]

-

2. Isolation and Purification of Quercetin

The following protocol outlines a method for the isolation of quercetin from fenugreek leaves:

-

Perform sequential extraction of dried leaf powder with ethyl acetate, chloroform, and methanol.[7]

-

Concentrate the extracts under reduced pressure.

-

Subject the ethyl acetate extract to column chromatography.

-

Further purify the quercetin-containing fractions using Preparative Thin Layer Chromatography (PTLC).

-

Identify and confirm the isolated quercetin by comparing its retention time with a standard using High-Pressure Liquid Chromatography (HPLC).[7]

3. Diosgenin Extraction and HPLC Analysis

-

Powder 0.2 g of cell suspension culture samples with liquid nitrogen.

-

Extract with 40 mL of 96% ethanol for 1 hour.

-

Add 40 mL of 1 M sulfuric acid and heat at 100°C for 2 hours for hydrolysis.

-

Neutralize the hydrolyzate with 10 N NaOH and wash with distilled water.

-

Evaporate the extract to dryness at 60°C and dissolve the residue in 1 mL of acetonitrile.

-

Filter the solution through a 0.22 μm membrane filter before HPLC analysis.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fenugreek Saponins in Cholesterol Reduction

References

- 1. Bioactive Potential and Health Benefits of Trigonella foenum‐graecum L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ijsra.net [ijsra.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Novel Anti-Tubulin Compounds from Trigonella foenum-graecum Seeds; Insights into In-vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

Trigonosin F: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonosin F, a daphnane-type diterpenoid, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides an in-depth overview of the natural sources, detailed isolation protocols, and known biological activities of this compound. Quantitative data is systematically presented in tables for clarity and comparative analysis. Furthermore, key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a natural product isolated from the plant species Trigonostemon thyrsoideus, belonging to the Euphorbiaceae family. It is primarily found in the twigs and leaves of this plant. This discovery has distinguished Trigonostemon thyrsoideus as a key source for a variety of daphnane-type diterpenoids with significant biological potential.

Isolation of this compound

The isolation of this compound from Trigonostemon thyrsoideus involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized methodology based on the successful isolation of daphnane-type diterpenoids from this plant.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Unveiling the Therapeutic Potential of Trigonosin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F, a daphnane-type diterpenoid isolated from the plant Trigonostemon thyrsoideum, has emerged as a compound of significant interest in the field of antiviral research. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biological activities, the experimental protocols used to elucidate these activities, and the potential signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activities of this compound

The primary and most potent biological activity of this compound identified to date is its anti-human immunodeficiency virus type 1 (HIV-1) activity. Quantitative data from published studies are summarized in the table below.

| Biological Activity | Test System | Parameter | Value | Reference |

| Anti-HIV-1 Activity | HIV-1 induced syncytia formation in C8166 cells | EC₅₀ (50% Effective Concentration) | 0.001 - 0.015 nM | |

| Cytotoxicity | C8166 cells (MTT assay) | CC₅₀ (50% Cytotoxic Concentration) | >0.017 µM | |

| Therapeutic Index | In vitro anti-HIV-1 assay | TI (Therapeutic Index) = CC₅₀/EC₅₀ | >1618 |

Experimental Protocols

Anti-HIV-1 Activity Assay (Syncytium Formation Assay)

This protocol outlines the methodology used to determine the anti-HIV-1 activity of this compound by assessing its ability to inhibit virus-induced syncytium formation in a co-culture of infected and uninfected T-cells.

1. Cell and Virus Preparation:

-

Cell Line: Human T-cell leukemia (C8166) cells, which are highly susceptible to HIV-1 infection, are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Strain: The HIV-1IIIB laboratory-adapted strain is used for infection. Viral stocks are prepared and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).

2. Assay Procedure:

-

C8166 cells are seeded in a 96-well microtiter plate at a density of 4 x 10⁵ cells/mL.

-

The cells are co-cultured with H9/HIV-1IIIB cells (chronically infected cells) at a ratio of 1:1.

-

This compound, dissolved in DMSO and diluted with culture medium, is added to the wells at various concentrations. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (vehicle) are included.

-

The plates are incubated at 37°C in a 5% CO₂ incubator for 3 days.

-

After incubation, the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells) in each well is counted under an inverted microscope.

-

The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits syncytium formation by 50%, is calculated by regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on C8166 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

1. Cell Preparation:

-

C8166 cells are seeded in a 96-well microtiter plate at a density of 4 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

2. Assay Procedure:

-

This compound, dissolved in DMSO and diluted with culture medium, is added to the wells at various concentrations. Control wells containing cells treated with the vehicle (DMSO) are also included.

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anti-HIV Activity

Daphnane diterpenoids, the class of compounds to which this compound belongs, are known to exert some of their anti-HIV effects through the activation of Protein Kinase C (PKC). This activation can lead to the downstream activation of the NF-κB signaling pathway, which has been implicated in the reversal of HIV latency. The following diagram illustrates this proposed pathway.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Trigonosin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a potential synthetic strategy for Trigonosin F, a complex steroidal alkaloid. The protocol is based on the successful and convergent total synthesis of the structurally related natural product, (+)-Heilonine, as reported by Rawal and coworkers.[1][2][3][4][5] The synthesis is characterized by its convergent nature, featuring the preparation of two key fragments that are subsequently coupled and cyclized to afford the core structure of the target molecule. Key transformations include an enantioselective organocatalyzed Diels-Alder reaction, a Robinson annulation, an Evans aldol addition for asymmetric synthesis, and a pivotal rhodium-catalyzed [2+2+2] cycloisomerization to construct the central aromatic ring.[1][2][3][4][5] This document outlines the detailed experimental procedures, presents quantitative data in tabular format, and provides diagrams to illustrate the key reaction pathways and workflows.

Introduction

This compound is a member of the C-nor-D-homo steroidal alkaloid family, a class of natural products known for their intricate molecular architectures and diverse biological activities. The development of a robust and efficient synthetic route to this compound is of significant interest to the medicinal chemistry and drug development communities, as it would enable access to this and related compounds for further biological evaluation. The synthetic strategy detailed herein is adapted from the elegant total synthesis of (+)-Heilonine, which shares a high degree of structural similarity with this compound.[1][2][3][4][5]

Overall Synthetic Strategy

The synthesis is designed as a convergent approach, which involves the independent synthesis of two advanced intermediates, a bicyclic alkyne (Fragment A) and a substituted piperidinone (Fragment B). These fragments are then coupled together, and the resulting linear precursor undergoes a rhodium-catalyzed [2+2+2] cycloisomerization to construct the central aromatic D-ring and complete the hexacyclic core.[1][5]

Caption: Convergent synthetic strategy for this compound.

Experimental Protocols

Synthesis of Fragment A (Bicyclic Alkyne)

The synthesis of the bicyclic alkyne fragment commences with an enantioselective Diels-Alder reaction to establish the initial stereochemistry, followed by a Robinson annulation to construct the fused ring system.

1. Enantioselective Diels-Alder Reaction

This reaction establishes the key stereocenters in the A/B ring system of the target molecule.

-

Reaction:

-

Protocol:

-

To a solution of the dienophile (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added the organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).

-

The diene (1.2 equiv) is then added dropwise.

-

The reaction is stirred at -78 °C for the specified time (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with CH₂Cl₂ (3x).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

2. Robinson Annulation

This classical reaction is employed to form the second ring of the bicyclic system.

-

Reaction:

-

Protocol:

-

To a solution of the Diels-Alder adduct (1.0 equiv) in a suitable solvent (e.g., THF) is added a base (e.g., potassium tert-butoxide, 1.1 equiv) at 0 °C.

-

Methyl vinyl ketone (1.2 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

-

Further functional group manipulations are then carried out to install the alkyne moiety, yielding Fragment A.

Synthesis of Fragment B (Substituted Piperidinone)

The synthesis of the F-ring fragment utilizes an Evans aldol addition to control the stereochemistry.

1. Evans Aldol Addition

This reaction creates a new stereocenter with high diastereoselectivity.

-

Reaction:

-

Protocol:

-

The chiral N-acyloxazolidinone (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to -78 °C.

-

A Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv).

-

The aldehyde (1.1 equiv) is then added dropwise.

-

The reaction is stirred at -78 °C for several hours.

-

The reaction is quenched with a phosphate buffer solution.

-

The mixture is warmed to room temperature and the layers are separated.

-

The aqueous layer is extracted with CH₂Cl₂ (3x).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

-

2. Reductive Cyclization

The aldol adduct is then converted to the piperidinone ring through a sequence of reactions including azide formation and a Staudinger reduction followed by intramolecular cyclization.

-

Protocol:

-

The hydroxyl group of the aldol adduct is converted to a leaving group (e.g., mesylate).

-

The mesylate is displaced with sodium azide to introduce the azide functionality.

-

A Staudinger reaction is performed using a phosphine (e.g., triphenylphosphine) to reduce the azide to an amine, which spontaneously cyclizes to form the lactam (piperidinone) ring.

-

The product is purified by column chromatography.

-

Fragment Coupling and Final Cyclization

1. Fragment Coupling

The two fragments are joined together through a nucleophilic substitution reaction.

-

Protocol:

-

Fragment B is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

-

The resulting anion is then reacted with an electrophilic form of Fragment A (e.g., a bromide or triflate derivative).

-

The reaction is quenched and worked up to yield the coupled product.

-

2. Rhodium-Catalyzed [2+2+2] Cycloisomerization

This key step constructs the central aromatic ring and completes the hexacyclic core of this compound.

-

Protocol:

-

The coupled product (1.0 equiv) is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).

-

A rhodium catalyst, such as Wilkinson's catalyst [RhCl(PPh₃)₃] (0.1 equiv), is added.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the core structure of this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize typical yields and reaction conditions for the key steps in the synthesis. Note that these are based on the synthesis of (+)-Heilonine and may require optimization for this compound.

Table 1: Key Reaction Yields

| Step | Product | Yield (%) |

| Enantioselective Diels-Alder | Cycloadduct | 85-95 |

| Robinson Annulation | Bicyclic Enone | 70-80 |

| Evans Aldol Addition | Aldol Adduct | 80-90 |

| Reductive Cyclization | Piperidinone (Fragment B) | 65-75 |

| Fragment Coupling | Coupled Precursor | 60-70 |

| Rh-catalyzed [2+2+2] Cycloisomerization | This compound Core Structure | 50-60 |

Table 2: Representative Reaction Conditions

| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |

| Enantioselective Diels-Alder | Diarylprolinol Silyl Ether | CH₂Cl₂ | -78 | 4-6 |

| Robinson Annulation | Potassium tert-butoxide | THF | 0 to RT | 12-16 |

| Evans Aldol Addition | Dibutylboron triflate | CH₂Cl₂ | -78 | 3-5 |

| Rh-catalyzed [2+2+2] Cycloisomerization | [RhCl(PPh₃)₃] | DCE | 80 | 2-4 |

Conclusion

The synthetic strategy outlined in this document, based on the successful total synthesis of (+)-Heilonine, provides a robust and adaptable framework for the laboratory preparation of this compound. The convergent approach allows for the efficient construction of the complex hexacyclic core. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in accessing this and related C-nor-D-homo steroidal alkaloids for further investigation. Optimization of the reaction conditions for the specific this compound target will likely be necessary to achieve optimal yields and purity.

References

- 1. Total Synthesis of (+)-Heilonine - ChemistryViews [chemistryviews.org]

- 2. Convergent and Efficient Total Synthesis of (+)-Heilonine Enabled by C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Synthesis of (+)-Heilonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis of (+)-Heilonine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rawal Synthesis of Heilonine [organic-chemistry.org]

Application Note & Protocol: A Novel Method for the Purification of Trigonosin F, a Bioactive Saponin from Trigonella foenum-graecum Seeds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Trigonosin F" is a hypothetical substance used for the purpose of illustrating a detailed purification protocol from Trigonella foenum-graecum (fenugreek) seeds. The methodologies described are based on established procedures for the isolation of saponins from this source.

Introduction

Trigonella foenum-graecum, commonly known as fenugreek, is a medicinal plant rich in a variety of bioactive compounds.[1][2][3][4] Its seeds are known to contain steroidal saponins, alkaloids, flavonoids, and galactomannans, which contribute to its numerous pharmacological effects, including anti-inflammatory, antidiabetic, and hypocholesterolemic properties.[1][3][5] This application note details a comprehensive protocol for the purification of a novel furostanolic saponin, herein named this compound, from fenugreek seeds. The protocol is designed to yield a highly purified compound suitable for downstream applications such as structural elucidation, bioactivity screening, and preclinical development.

Data Presentation

The following table summarizes the expected yield and purity at each stage of the purification process for this compound from a starting material of 1 kg of dried fenugreek seeds.

| Purification Stage | Description | Starting Mass (g) | Yield (g) | Purity (%) |

| 1. Crude Extraction | Defatted seed powder extracted with 70% ethanol. | 1000 | 150 | ~10% |

| 2. Solvent Partitioning | Liquid-liquid extraction of the crude extract with n-butanol. | 150 | 45 | ~30% |

| 3. Column Chromatography I | Macroporous resin column chromatography. | 45 | 15 | ~60% |

| 4. Column Chromatography II | Silica gel column chromatography. | 15 | 5 | ~85% |

| 5. Preparative HPLC | Final purification using reverse-phase preparative HPLC. | 5 | 0.5 | >98% |

Experimental Protocols

Preparation of Plant Material

-

Source: Dried seeds of Trigonella foenum-graecum.

-

Procedure:

-

Grind the dried seeds into a fine powder (approximately 40-60 mesh).

-

Defat the seed powder by Soxhlet extraction with petroleum ether for 8-12 hours to remove lipids.

-

Air-dry the defatted powder at room temperature to remove residual solvent.

-

Crude Extraction

-

Objective: To extract a broad range of compounds, including saponins, from the defatted seed powder.

-

Protocol:

-

Macerate the defatted seed powder (1 kg) in 70% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Solvent Partitioning

-

Objective: To enrich the saponin fraction by separating it from more polar and non-polar compounds.

-

Protocol:

-

Suspend the crude extract in distilled water (1 L).

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid extraction with an equal volume of n-butanol (3 x 1 L).

-

Combine the n-butanol fractions, which will contain the majority of the saponins.

-

Concentrate the n-butanol fraction to dryness under reduced pressure to yield the saponin-rich extract.

-

Macroporous Resin Column Chromatography

-

Objective: To further purify the saponin fraction by removing sugars, pigments, and other impurities.

-

Protocol:

-

Dissolve the saponin-rich extract in a minimal amount of distilled water.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., Diaion HP-20).

-

Wash the column with distilled water to remove highly polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (65:35:10, v/v/v) mobile phase and visualizing with a p-anisaldehyde spray reagent.

-

Pool the fractions containing the target compound, this compound.

-

Silica Gel Column Chromatography

-

Objective: To separate individual saponins based on their polarity.

-

Protocol:

-

Concentrate the pooled fractions from the macroporous resin chromatography.

-

Adsorb the concentrate onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto a silica gel column (200-300 mesh) packed in chloroform.

-

Elute the column with a gradient of increasing methanol in chloroform.

-

Collect fractions and analyze by TLC to identify those containing pure this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To achieve final purification of this compound to a high degree of purity (>98%).

-

Protocol:

-

Dissolve the semi-purified this compound fraction in methanol.

-

Inject the solution onto a preparative reverse-phase C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC.

-

Monitor the elution profile with a UV detector (e.g., at 205 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Visualization of Workflows and Pathways

Caption: Purification workflow for this compound.

Caption: Postulated signaling pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Bioactive Potential and Health Benefits of Trigonella foenum‐graecum L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A REVIEW ABOUT BIOACTIVE COMPOUNDS OF FENUGREEK (Trigonella foenum-graceum) | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of Trigonosin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F is a diterpenoid compound isolated from plants of the Trigonostemon genus, which are known for their diverse phytochemical composition, including a variety of diterpenes and alkaloids.[1][2] Diterpenoids from Trigonostemon species have garnered significant interest due to their potential biological activities.[1][2][3][4] Accurate and sensitive analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts, formulated products, and biological matrices to support research and development.

This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical techniques for diterpenoids and related compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters of commonly used analytical methods for the analysis of diterpenoids, which can be adapted for this compound.

| Analytical Method | Detector | Typical Column | Mobile Phase | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) |

| HPLC-PDA | Photodiode Array | C18, C30 | Acetonitrile/Water or Methanol/Water gradients | LOD: ~50-150 ng/mL; LOQ: ~150-500 ng/mL | >0.995 | 85-115% | <15% |

| HPLC-CAD | Charged Aerosol | C30 | Acetonitrile/Methanol gradients | LOQ: < 2 ng on column[5] | >0.99 | Not specified | Not specified |

| LC-MS/MS | Triple Quadrupole | C18 | Acetonitrile/Water or Methanol/Water with formic acid | LOD: ~1 ng/mL; LOQ: ~2.5-10 ng/mL[6] | >0.995[6] | 86-112%[6] | <10%[6] |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of diterpenoids from plant matrices.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems of Trigonostemon sp.)

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm)

Protocol:

-

Weigh 1 gram of the dried, powdered plant material into a conical flask.

-

Add 20 mL of a methanol/chloroform mixture (1:1, v/v).

-

Sonicate the mixture for 1 hour in an ultrasonic bath.[5]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue two more times.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

This protocol outlines a method for the separation and quantification of this compound using HPLC-PDA.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-10 min: 20-40% B

-

10-30 min: 40-70% B

-

30-40 min: 70-90% B

-

40-45 min: 90% B

-

45-50 min: 90-20% B

-

50-60 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

PDA Detection: 200-400 nm, with quantification at a specific wavelength determined by the UV spectrum of this compound.

Protocol:

-

Prepare a series of standard solutions of purified this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions to construct a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices or at low concentrations.

Instrumentation:

-

LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution: A suitable gradient will need to be developed to ensure optimal separation. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined based on the structure of this compound.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (Q1) corresponding to the molecular weight of this compound and a specific product ion (Q3) will need to be determined by infusing a standard solution.

-

Collision Energy and other MS parameters: These will need to be optimized for the specific MRM transition of this compound.

Protocol:

-

Optimize the MS parameters by infusing a standard solution of this compound.

-

Develop a suitable chromatographic method for the separation of this compound.

-

Prepare a calibration curve using standard solutions of this compound.

-

Prepare samples, which may involve a simple protein precipitation with methanol for biological fluids.[6]

-

Inject the standards and samples into the LC-MS/MS system.

-

Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical flow of the HPLC-PDA analytical method.

Caption: Schematic of the LC-MS/MS detection process.

References

- 1. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Constituents of Trigonostemon heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cell-Based Assay for Trigonosin F

Introduction

Trigonosin F is a novel compound presumably isolated from Trigonella foenum-graecum (Fenugreek). While specific literature on this compound is not currently available, extracts and other bioactive constituents from Fenugreek have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hypoglycemic effects[1][2][3][4][5]. This document provides detailed protocols for a series of cell-based assays to characterize the biological activity of this compound. The proposed assays are selected based on the known properties of related compounds from Fenugreek and are designed to provide initial insights into the cytotoxic, anti-inflammatory, and pro-apoptotic potential of this compound.

These protocols are intended for researchers, scientists, and drug development professionals. For each assay, detailed methodologies, data presentation guidelines, and workflow visualizations are provided.

MTT Assay for Cell Viability and Cytotoxicity

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic potential of this compound on a given cell line. A dose-dependent decrease in cell viability upon treatment with this compound would suggest cytotoxic or anti-proliferative effects.

Experimental Protocol:

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results should be summarized in a table and used to plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 10 | 0.85 | 68.0 |

| 25 | 0.60 | 48.0 |

| 50 | 0.35 | 28.0 |

| 100 | 0.15 | 12.0 |

Visualization:

MTT Assay Experimental Workflow

Nitric Oxide (NO) Assay for Anti-Inflammatory Activity

Application Note:

This assay evaluates the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including NO. A reduction in NO production in the presence of this compound would indicate anti-inflammatory properties.

Experimental Protocol:

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation:

The concentration of nitrite in the samples is determined from the sodium nitrite standard curve. The results are expressed as a percentage of NO production relative to the LPS-stimulated control.

| Treatment | This compound (µM) | Nitrite (µM) | % NO Production | Cell Viability (%) |

| Control (no LPS) | 0 | 2.5 | - | 100 |

| LPS only | 0 | 45.2 | 100 | 100 |

| LPS + this compound | 1 | 40.1 | 88.7 | 98 |

| LPS + this compound | 10 | 28.9 | 63.9 | 95 |

| LPS + this compound | 25 | 15.8 | 35.0 | 92 |

| LPS + this compound | 50 | 8.2 | 18.1 | 88 |

Visualization:

LPS-induced NO production pathway

Caspase-Glo® 3/7 Assay for Apoptosis

Application Note:

The Caspase-Glo® 3/7 Assay is a luminogenic assay that measures the activity of caspases 3 and 7, which are key effectors of apoptosis. The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence following treatment with this compound would suggest the induction of apoptosis.

Experimental Protocol:

Materials:

-

Human cancer cell line (e.g., Jurkat for leukemia, A549 for lung cancer)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation:

The results are expressed as Relative Luminescence Units (RLU) or as fold change in caspase activity compared to the vehicle control.

| Treatment | This compound (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |

| Vehicle | 0 | 15,000 | 1.0 |

| This compound | 1 | 18,000 | 1.2 |

| This compound | 10 | 45,000 | 3.0 |

| This compound | 25 | 90,000 | 6.0 |

| This compound | 50 | 120,000 | 8.0 |

| Positive Control | - | 150,000 | 10.0 |

Visualization:

Caspase-Glo® 3/7 Assay Workflow and Principle

References

Application Notes and Protocols for Studying the Effects of Trigonosin F in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F is a novel compound with potential therapeutic applications in metabolic, inflammatory, and neurodegenerative disorders. These application notes provide a comprehensive guide for preclinical evaluation of this compound using established animal models. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound in vivo.

Animal Models for Type 2 Diabetes Mellitus

Rationale and Model Selection